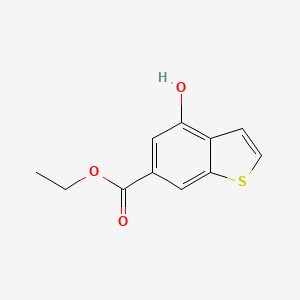
Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate
Cat. No. B3021160
M. Wt: 222.26 g/mol
InChI Key: IRKXYMTWJQZIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842713B2
Procedure details


4-(Acetyloxy)-1-benzothiophene-6-carboxylate was dissolved in absolute ethanol (200 mL). Potassium carbonate (14 g, 0.1 mol) was added. The reaction mixture was stirred for 3 h at 60° C. and diluted with 200 mL of dichloromethane. The suspension was filtered. The precipitate was washed by 100 mL of dichloromethane. The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture, 2:1 as eluent to give 6.5 g (29 mmol, 37%) of ethyl 4-hydroxy-1-benzothiophene-6-carboxylate as a cream-colored solid.
Name
4-(Acetyloxy)-1-benzothiophene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
37%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[C:10]2[CH:11]=[CH:12][S:13][C:9]=2[CH:8]=[C:7]([C:14]([O-:16])=[O:15])[CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+].[CH2:23](O)[CH3:24]>ClCCl>[OH:4][C:5]1[C:10]2[CH:11]=[CH:12][S:13][C:9]=2[CH:8]=[C:7]([C:14]([O:16][CH2:23][CH3:24])=[O:15])[CH:6]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
4-(Acetyloxy)-1-benzothiophene-6-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=C1C=CS2)C(=O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 3 h at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed by 100 mL of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuum to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture, 2:1 as eluent
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=C1C=CS2)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29 mmol | |
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
